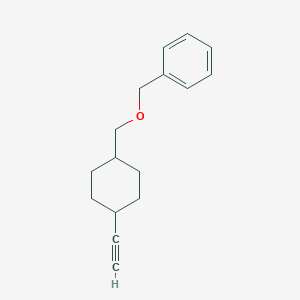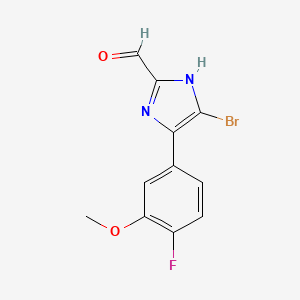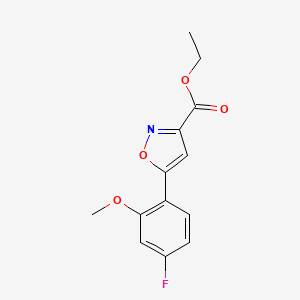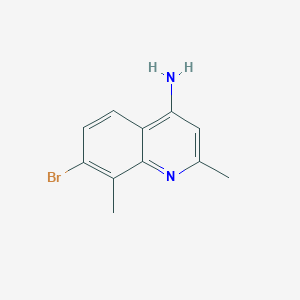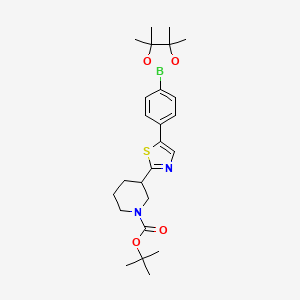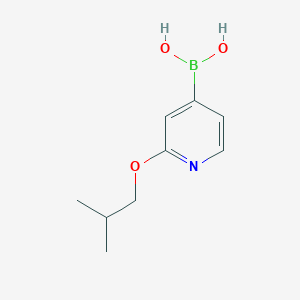
2-Isobutoxypyridine-4-boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutoxypyridine-4-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an isobutoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutoxypyridine-4-boronic acid typically involves the reaction of 2-isobutoxypyridine with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). This reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Isobutoxypyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the isobutoxy group.
Major Products Formed:
Suzuki-Miyaura Coupling: The major product is a biaryl or vinyl-aryl compound.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products are substituted pyridine derivatives.
科学的研究の応用
2-Isobutoxypyridine-4-boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Isobutoxypyridine-4-boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other Lewis bases, making it a versatile reagent in chemical reactions. In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues .
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
2-Pyridylboronic Acid: Similar to 2-Isobutoxypyridine-4-boronic acid but lacks the isobutoxy group.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of an isobutoxy group.
Uniqueness: this compound is unique due to the presence of both the isobutoxy group and the pyridine ring, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications that require these unique structural features .
特性
分子式 |
C9H14BNO3 |
|---|---|
分子量 |
195.03 g/mol |
IUPAC名 |
[2-(2-methylpropoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-7(2)6-14-9-5-8(10(12)13)3-4-11-9/h3-5,7,12-13H,6H2,1-2H3 |
InChIキー |
NHABVZAWJFXVKY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)OCC(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)
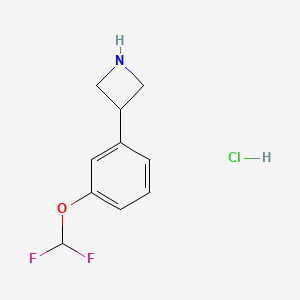
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate](/img/structure/B13712733.png)
![Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13712752.png)
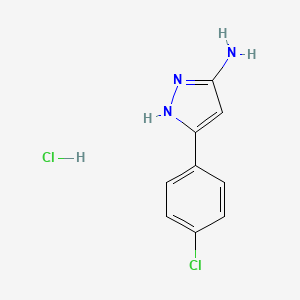
![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
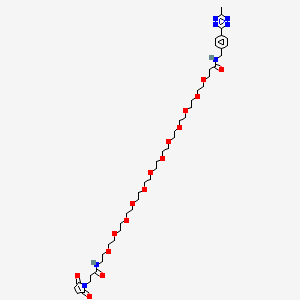
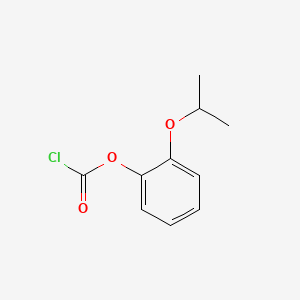
![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)
